

G-1: A Selective GPER Agonist - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of G-1, a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER). G-1's unique pharmacological profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of GPER, distinct from the classical nuclear estrogen receptors (ERα and ERβ). This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways activated by G-1.

Core Concepts

G-1 was developed to specifically activate GPER, enabling the dissection of its signaling pathways from those mediated by ER α and ER β . GPER, also known as GPR30, mediates rapid, non-genomic estrogenic effects, influencing a wide array of cellular processes.[1][2] G-1 binds to GPER with high affinity but does not bind to the classical estrogen receptors, nor does it activate estrogen response elements (ERE). Its utility has been demonstrated in numerous studies across various fields, including oncology, cardiovascular research, and neuroprotection. [2][3][4]

Quantitative Data Summary

The selectivity and potency of G-1 are critical for its use as a research tool. The following tables summarize the key quantitative parameters of G-1's interaction with GPER and its functional effects in various experimental systems.



Ligand	Receptor	Binding Affinity (Ki)	Functional Activity (EC50)	Reference
G-1	GPER	11 nM	2 nM	[5][6]
G-1	ERα	>10,000 nM	No activity up to 10 μΜ	[5][6]
G-1	ERβ	>10,000 nM	No activity up to 10 μΜ	[5][6]

Table 1: Binding Affinity and Functional Activity of G-1 for Estrogen Receptors.

Cell Line	Assay	Effect	IC50/EC50	Reference
SKBr3	Migration Inhibition	Inhibition of chemoattractant-induced migration	IC50 = 0.7 nM	[6]
MCF-7	Migration Inhibition	Inhibition of chemoattractant-induced migration	IC50 = 1.6 nM	[6]
Jurkat	Cytotoxicity	Reduction in cell viability	≥0.5 µM	[1]
KGN	Proliferation Inhibition	Suppression of cell proliferation	>0.5 μM	
A549	Proliferation Inhibition	Decrease in cell proliferation	IC50 = 20 μM (at 72h)	

Table 2: Functional Effects of G-1 in Various Cancer Cell Lines.

Key Signaling Pathways Activated by G-1

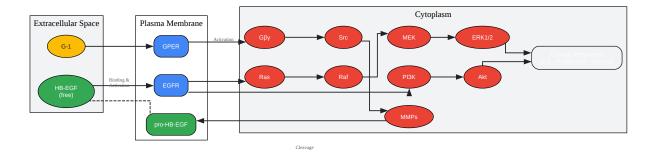
G-1-mediated activation of GPER initiates a cascade of intracellular signaling events. These are predominantly rapid, non-genomic pathways that differ from the classical genomic actions



of nuclear estrogen receptors.

GPER-Mediated EGFR Transactivation

One of the primary signaling pathways activated by GPER involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by G-protein $\beta\gamma$ subunit-mediated activation of Src, a non-receptor tyrosine kinase. Activated Src leads to the cleavage of membrane-tethered heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs). The released HB-EGF then binds to and activates EGFR, subsequently stimulating downstream pathways like the MAPK/ERK and PI3K/Akt cascades.[7] [8][9]



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GPER-mediated EGFR transactivation pathway.

Calcium Mobilization and cAMP Production

GPER activation by G-1 also leads to the rapid mobilization of intracellular calcium ([Ca2+]i) and the production of cyclic AMP (cAMP).[1][10] These second messengers are critical for a variety of cellular responses. The increase in intracellular calcium can be triggered by $G\alpha q$ -mediated activation of phospholipase C (PLC) or through other mechanisms like the release

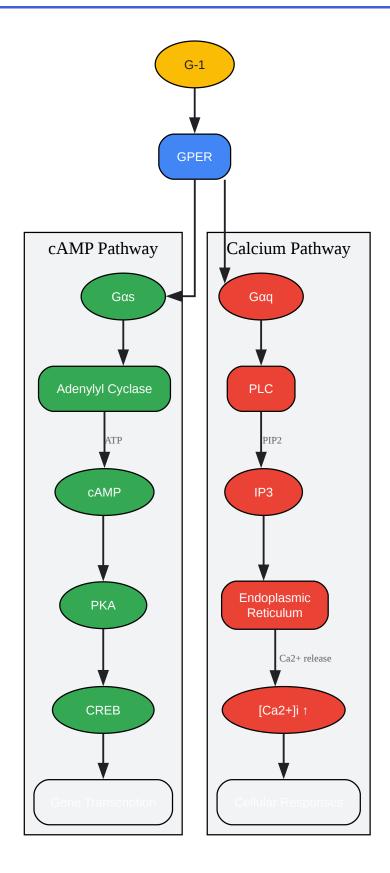


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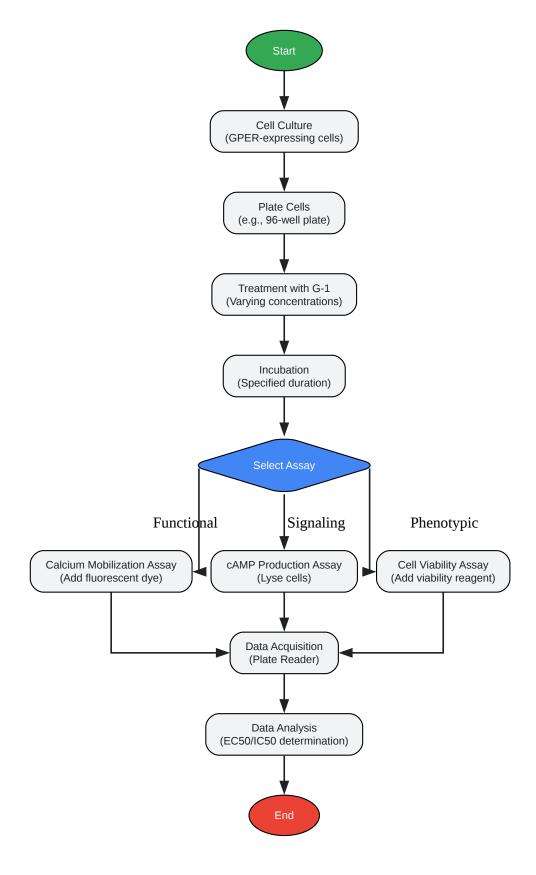
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from endoplasmic reticulum stores.[1][11] The production of cAMP is typically mediated by G α s activation of adenylyl cyclase.[10][12]









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